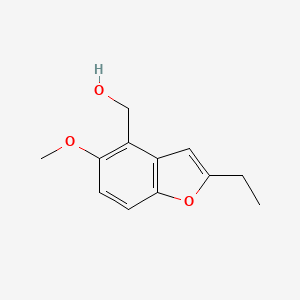
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate is a fluorinated organic compound with the molecular formula C10H2F19NaO3 and a molar mass of 554.08 g/mol . This compound is known for its unique chemical properties, particularly its high thermal and chemical stability, which makes it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate typically involves the reaction of perfluoroheptyl alcohol with tetrafluoropropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C7F15OH+CF3CF2COOH+NaOH→C10H2F19NaO3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other anions can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and coatings, providing resistance to heat and chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the stability and permeability of cell membranes, making it useful in biological studies. The compound’s high electronegativity and hydrophobicity allow it to form stable complexes with various molecules, influencing their behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Sodium perfluorooctanoate (PFOA): Similar in structure but with a different perfluorinated chain length.
Sodium perfluorononanoate (PFNA): Another perfluorinated compound with a different chain length.
Sodium perfluorodecanoate (PFDA): Similar properties but with a longer perfluorinated chain.
Uniqueness
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate is unique due to its specific chain length and the presence of the tetrafluoropropionate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high thermal and chemical stability.
Propiedades
Fórmula molecular |
C10F19NaO3 |
|---|---|
Peso molecular |
552.06 g/mol |
Nombre IUPAC |
sodium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)propanoate |
InChI |
InChI=1S/C10HF19O3.Na/c11-2(1(30)31,8(22,23)24)32-10(28,29)7(20,21)5(16,17)3(12,13)4(14,15)6(18,19)9(25,26)27;/h(H,30,31);/q;+1/p-1 |
Clave InChI |
IYOHRMYUBIPMGU-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


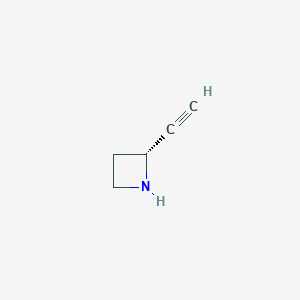
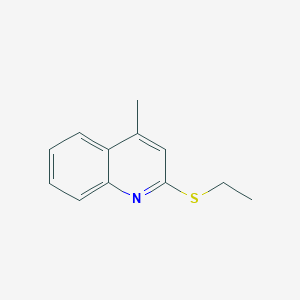
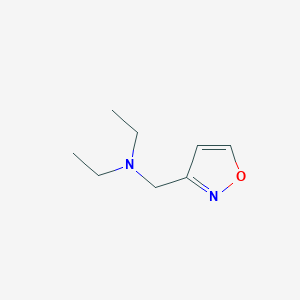
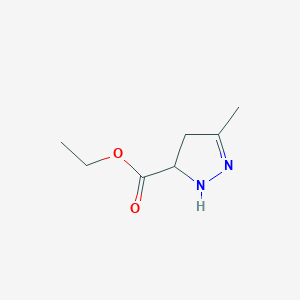

![4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
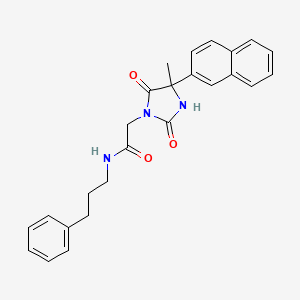
![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)
![Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B15204385.png)
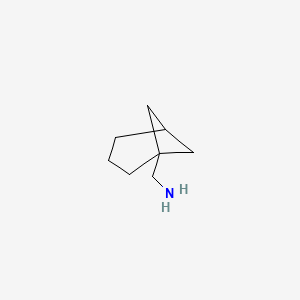
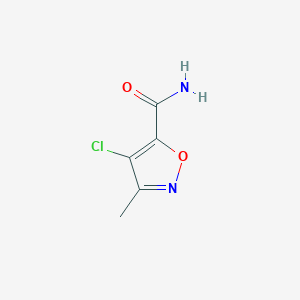
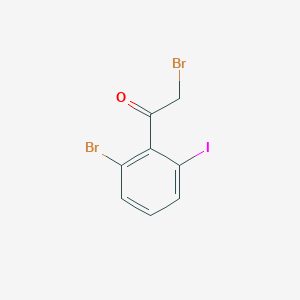
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
